molecular formula C19H18N2O4S2 B2723435 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 941985-86-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2723435
CAS No.: 941985-86-0
M. Wt: 402.48
InChI Key: PZLSECFVZPMPTD-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and an isothiazolidine ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a naphthalene ring and an isothiazolidine ring with a dioxido substituent imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analyses with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide moiety combined with a 1,1-dioxidoisothiazolidin-2-yl group . The sulfonamide functional group is known for its role in various pharmacological activities, particularly in antibacterial and anti-inflammatory contexts. The unique combination of these structural elements may enhance the compound's biological efficacy compared to simpler analogs.

Biological Activities

This compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to traditional sulfonamides. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways involving cytokines and other mediators.
  • Enzyme Inhibition : Structural studies indicate that the compound could interact with specific enzymes related to metabolic processes, such as fatty acid binding proteins (FABPs), which are implicated in obesity and diabetes management .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The compound likely binds to active sites on target enzymes (e.g., FABP4), inhibiting their activity and thus altering metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity involved in inflammatory responses, leading to reduced inflammation and associated symptoms.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
DapsoneSulfone derivativeAntimicrobial and anti-inflammatory
Benzene sulfonamideSimple sulfonamideAntimicrobial
This compoundIsothiazolidine ring + naphthalene sulfonamidePotentially enhanced antimicrobial and anti-inflammatory

This table illustrates how the unique combination of the isothiazolidine ring system with the naphthalene sulfonamide structure may contribute to superior biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on elucidating the biological activities of this compound through various experimental approaches:

  • In vitro Studies : Initial in vitro assays demonstrated that this compound inhibited bacterial growth at low concentrations, suggesting significant antimicrobial potential.
  • In vivo Models : Animal studies have shown that administration of the compound resulted in reduced inflammation markers in models of induced arthritis, indicating its potential as an anti-inflammatory agent.
  • Structure-Based Drug Design : Utilizing computational methods, researchers have modeled the interaction between this compound and target proteins, providing insights into binding affinities and potential modifications for enhanced efficacy .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h1-3,5-10,13-14,20H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLSECFVZPMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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